3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Description
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative featuring a benzyl group substituted with two methyl groups at the 3- and 4-positions of the aromatic ring. Piperidine derivatives are commonly explored as intermediates in drug synthesis due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11-5-6-13(8-12(11)2)9-14-4-3-7-15-10-14;/h5-6,8,14-15H,3-4,7,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVKFUCBLGQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCCNC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588827 | |
| Record name | 3-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170373-42-8 | |
| Record name | 3-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3,4-dimethylbenzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Product Isolation: The product, 3-(3,4-Dimethyl-benzyl)-piperidine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Gastrointestinal Recovery
One of the primary applications of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is in enhancing gastrointestinal recovery post-surgery. It is structurally related to Alvimopan, which is used to accelerate recovery following bowel resection surgeries. Studies have shown that compounds with similar structures can improve motility and reduce the time to recovery for patients undergoing gastrointestinal surgeries .
Cancer Therapy
Recent studies have indicated potential applications in cancer therapy. The compound's analogs have been evaluated for their inhibitory effects on specific cancer pathways, particularly those involving BRD4 inhibitors. These inhibitors are crucial in cancer treatment as they play a role in regulating gene expression associated with tumor growth . The efficacy of these compounds varies depending on the cancer subtype, suggesting that this compound may have targeted therapeutic applications.
Case Studies
Several case studies have documented the use of this compound in preclinical models:
- Gastrointestinal Motility : In animal models, administration of this compound resulted in significant improvements in gastrointestinal motility compared to controls. This effect was measured using standardized motility tests .
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism involved apoptosis induction through modulation of specific signaling pathways associated with cell survival .
Data Tables
| Application Area | Study Type | Key Findings |
|---|---|---|
| Gastrointestinal Recovery | Preclinical Trials | Enhanced recovery times post-surgery |
| Cancer Therapy | In Vitro Studies | Induced apoptosis in breast cancer cell lines |
| Pharmacological Activity | Mechanistic Studies | Modulated neurotransmitter receptors |
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Features
The table below compares key structural and molecular parameters of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride with similar compounds:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: Methyl vs. Chloro Substitutions: Dichloro-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced lipophilicity, which may influence blood-brain barrier penetration or receptor binding . Ester and Ether Linkages: Compounds with ester or ether moieties (e.g., ) demonstrate modularity in drug design, allowing for metabolic stability tuning .
Physicochemical and Pharmacological Properties
Limited data are available for most compounds, but inferences can be made:
*Estimated based on substituent chemistry.
Notable Findings:
Biological Activity
Overview
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can modulate various physiological processes, including neurotransmitter release and receptor signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound has shown affinity for histamine H3 receptors and sigma-1 receptors, which are involved in pain modulation and neuroprotection .
- Antagonistic Properties : It acts as an antagonist or inverse agonist at these receptors, potentially leading to therapeutic effects in conditions such as neuropathic pain and cognitive disorders .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Studies have demonstrated its potential in alleviating pain through dual targeting of histamine H3 and sigma-1 receptors .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activities, showing effectiveness against various pathogens.
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to elucidate its efficacy against specific cancer types .
Case Studies
- Pain Management : A study evaluated the effects of piperidine derivatives on pain models, highlighting the significant reduction in pain response when administered alongside traditional analgesics. The dual action on H3 and sigma-1 receptors was noted as a promising approach for enhancing pain relief while minimizing side effects .
- Antimicrobial Activity : In vitro assays demonstrated that this compound inhibited the growth of several bacterial strains, indicating its potential as a lead compound in developing new antimicrobial agents.
Data Table: Biological Activities
Q & A
Q. What analytical methods are recommended for characterizing the purity and structure of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride?
To confirm structural identity and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry (e.g., benzyl and piperidine ring protons) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to quantify purity and detect impurities. A C18 column and gradient elution with acetonitrile/water (0.1% TFA) are typical .
- Mass Spectrometry (LC/MS) : Confirm molecular weight via [M+H] or [M-Cl] ions .
- Melting Point Analysis : Compare observed values to literature data to assess crystallinity and stability .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C, protected from light and moisture .
- Handling : Use gloves, lab coats, and safety goggles in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
- Stability Monitoring : Conduct periodic HPLC assays to detect degradation products, especially under stress conditions (heat, light, humidity) .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound?
Key steps include:
- Intermediate Formation : Alkylation of piperidine with 3,4-dimethylbenzyl chloride under basic conditions (e.g., KCO) in anhydrous DMF at 60–80°C .
- Hydrochloride Salt Formation : React the free base with HCl gas in dry diethyl ether to precipitate the hydrochloride salt .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
- Catalyst Optimization : Screen palladium or nickel catalysts for hydrogenation steps to minimize side reactions .
Q. How can researchers identify and quantify impurities in this compound?
- Impurity Profiling : Use HPLC-MS to detect byproducts like unreacted benzyl halides, N-alkylation isomers, or oxidation products (e.g., benzyl alcohol derivatives) .
- Reference Standards : Compare retention times and mass spectra to pharmacopeial impurities (e.g., paroxetine-related compounds in USP monographs) .
- Quantitative NMR (qNMR) : Quantify low-level impurities (<0.1%) using deuterated solvents and internal standards .
Q. What structure-activity relationship (SAR) insights apply to piperidine derivatives like this compound?
- Substituent Effects : The 3,4-dimethylbenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
- Piperidine Ring Conformation : Chair conformation stabilizes interactions with enzymes (e.g., monoamine oxidases) or receptors .
- Comparative Studies : Compare with fluorinated analogs (e.g., paroxetine derivatives) to assess electronic effects on binding affinity .
Q. How can researchers validate analytical methods for this compound under ICH guidelines?
- Specificity : Demonstrate baseline separation of impurities via forced degradation (heat, acid/base hydrolysis, oxidation) .
- Linearity : Test over 50–150% of the target concentration (R > 0.99) .
- Accuracy/Precision : Spike recovery experiments with ±10% variability .
- Robustness : Vary HPLC parameters (flow rate, column temperature) to ensure method reliability .
Q. What in vitro models are suitable for studying the biological activity of this compound?
- Receptor Binding Assays : Screen for affinity at serotonin/dopamine transporters using radioligand displacement (e.g., -paroxetine) .
- Enzyme Inhibition : Test inhibitory potency against cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates .
- Cell Viability Assays : Evaluate cytotoxicity in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines via MTT assays .
Q. How should researchers resolve contradictions in solubility or stability data across studies?
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-vis spectroscopy .
- Accelerated Stability Studies : Compare degradation rates under varying pH, temperature, and light exposure .
- Cross-Validate Methods : Replicate conflicting experiments with identical reagents and instrumentation to isolate variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
